molecular formula C12H11N3OS B3271895 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 556042-48-9

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3271895
CAS No.: 556042-48-9
M. Wt: 245.3 g/mol
InChI Key: OEPZYXYBQGESTK-UHFFFAOYSA-N
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Description

  • Solubility in DMSO : Unknown

Scientific Research Applications

Synthesis and Biological Study

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized and characterized for their biological activities. A notable study involved the synthesis of heterocyclic compounds, including benzamide derivatives, characterized by various spectroscopic methods. These compounds exhibited significant antibacterial and antifungal activities against a range of microorganisms (Patel, Patel, & Shah, 2015).

Insecticidal Activity

Research has also focused on the synthesis of compounds with insecticidal properties. For instance, a study synthesized 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and evaluated its effectiveness against the cotton leaf worm, showing promising results (Mohamed et al., 2020).

Anticancer Applications

Compounds with a thiadiazole scaffold have been synthesized for potential anticancer applications. A study demonstrated that these compounds exhibited significant in vitro anticancer activity against various human cancer cell lines. The study included a molecular docking analysis to predict the mechanism of action and ADMET properties (Tiwari et al., 2017).

Photophysical Properties

The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been investigated. A study synthesized BF2 complexes of these derivatives and analyzed their fluorescence characteristics in various solvents and solid states, highlighting their potential as dyes with unique properties (Zhang et al., 2017).

Antimicrobial and Antifungal Action

Further research has been conducted on the antimicrobial and antifungal activities of 1,3,4-thiadiazole derivatives. A study synthesized a range of such derivatives and found them to be sensitive to both Gram-positive and Gram-negative bacteria, also exhibiting antifungal activity against Candida albicans (Sych et al., 2019).

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-10(8-4-2-1-3-5-8)13-12-15-14-11(17-12)9-6-7-9/h1-5,9H,6-7H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPZYXYBQGESTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352893
Record name N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556042-48-9
Record name N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide

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